Piperidine vs. Piperazine at Position 2: Differentiated Basicity and Hydrogen-Bond Capacity Drive Target Engagement Profiles
The 2-piperidinyl substituent on the target compound (pKₐ ≈ 10–11 for the conjugate acid) confers a single cationic center at physiological pH and lacks hydrogen-bond donor capacity beyond the protonated amine. In contrast, the 2-piperazinyl analog 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline (CAS 313398-51-5) contains a secondary amine (pKₐ ≈ 5–6 for the second nitrogen) that can act as an additional hydrogen-bond donor/acceptor and permits salt formation at two sites [1]. BindingDB data for the piperazine analog reveals an EC₅₀ of 9.98 × 10³ nM (≈10 μM) against the human sphingosine 1-phosphate receptor 2 (S1P₂) in a recombinant cell-based assay, providing a quantitative benchmark for the 6-chloro-4-phenylquinazoline scaffold [1]. Although direct head-to-head data for the target piperidine compound against S1P₂ are not publicly available, the piperidine-for-piperazine substitution is expected to alter both potency and selectivity profiles based on well-established medicinal chemistry principles for nitrogen heterocycle SAR [2].
| Evidence Dimension | Amine basicity and hydrogen-bond donor count at position 2 |
|---|---|
| Target Compound Data | Piperidin-1-yl: monobasic tertiary amine; pKₐ ≈ 10–11 (conjugate acid); 0 H-bond donors (neutral form), 1 H-bond donor (protonated form) |
| Comparator Or Baseline | Piperazin-1-yl (CAS 313398-51-5): dibasic; pKₐ₁ ≈ 9–10, pKₐ₂ ≈ 5–6; 1–2 H-bond donors; EC₅₀ = 9.98 × 10³ nM at S1P₂ receptor (BindingDB BDBM30721) |
| Quantified Difference | ΔpKₐ (secondary amine) ≈ 4–5 units; Δ H-bond donors = 1; piperazine analog S1P₂ EC₅₀ = ≈10 μM (no equivalent datum for piperidine analog) |
| Conditions | S1P₂ recombinant human receptor cell-based assay (BindingDB entry 4049, Scripps Research Institute Molecular Screening Center) |
Why This Matters
For procurement decisions, the piperidine versus piperazine distinction determines the compound's protonation state at assay pH, its ability to engage carboxylate-rich or polar binding pockets, and its membrane permeability—making the two analogs non-interchangeable in any SAR or screening campaign.
- [1] BindingDB. BDBM30721: 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline. EC₅₀ = 9.98E+3 nM at human S1P₂ receptor. Entry deposited 2011-05-27. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=30721 (accessed May 2026). View Source
- [2] Manallack DT, Prankerd RJ, Yuriev E, Oprea TI, Chalmers DK. The significance of acid/base properties in drug discovery. Chem Soc Rev. 2013;42(2):485-496. doi:10.1039/C2CS35348B (general reference for amine pKₐ and drug-likeness principles). View Source
